molecular formula C16H22N2O B12516930 N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide CAS No. 651768-01-3

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide

Cat. No.: B12516930
CAS No.: 651768-01-3
M. Wt: 258.36 g/mol
InChI Key: ULBZNPVVOVHESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide is a synthetic organic compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol . This molecule features a heptanamide backbone substituted with a phenyl group at the amide nitrogen and a propargylamine (prop-2-yn-1-yl) group at the 7-position. The presence of the propargylamine functional group, a key structural motif in medicinal chemistry and chemical biology, makes this compound a valuable intermediate for further synthetic transformations, particularly in click chemistry applications via copper-catalyzed azide-alkyne cycloaddition . The terminal alkyne allows for efficient, selective conjugation with azide-containing molecules, facilitating the creation of molecular probes, bioconjugates, or more complex chemical entities. The extended seven-carbon chain between the amide and amine functionalities contributes specific spatial and hydrophobic characteristics that can influence the compound's interactions with biological systems. Researchers utilize this compound and its structural analogs as key intermediates in the development of novel molecules with potential biological activity. Compounds containing propargylamine moieties have been investigated for various pharmacological properties, including as potential anticancer agents, as seen in studies on propargylamine-derived imidazopyridine compounds . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, considering that its full toxicological profile may not be completely characterized.

Properties

CAS No.

651768-01-3

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-phenyl-7-(prop-2-ynylamino)heptanamide

InChI

InChI=1S/C16H22N2O/c1-2-13-17-14-9-4-3-8-12-16(19)18-15-10-6-5-7-11-15/h1,5-7,10-11,17H,3-4,8-9,12-14H2,(H,18,19)

InChI Key

ULBZNPVVOVHESJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Route via Alkylation of 7-Aminoheptanamide

Reaction Overview

This method involves the alkylation of 7-aminoheptanamide with propargyl bromide, followed by coupling with aniline.

Step 1: Synthesis of 7-Aminoheptanamide

7-Aminoheptanoic acid is converted to its methyl ester (methyl 7-aminoheptanoate) using thionyl chloride/methanol, followed by amidation with aniline under acidic conditions.

Reaction Conditions:

  • Methyl ester formation: SOCl₂, MeOH, 0–5°C, 2 h (yield: 85–90%)
  • Amidation: Aniline, DCM, HOBt/EDC coupling, RT, 12 h (yield: 78–82%)

Reductive Amination Approach

Reaction Overview

This method employs reductive amination between 7-oxoheptanamide and propargylamine.

Step 1: Synthesis of 7-Oxoheptanamide

Heptanedioic acid is converted to its monoamide using aniline, followed by selective oxidation of the terminal alcohol to a ketone via Swern oxidation.

Reaction Conditions:

  • Monoamide formation: Aniline, DCC, DMAP, THF, RT, 8 h (yield: 80%)
  • Oxidation: (COCl)₂, DMSO, Et₃N, –78°C → RT (yield: 75%)
Step 2: Reductive Amination

The ketone reacts with propargylamine under reductive conditions.

Reaction Conditions:

  • Propargylamine (1.5 eq), NaBH₃CN, MeOH, 0°C → RT, 4 h
  • Yield: 60–65%

Advantage:
Avoids harsh alkylation conditions, improving functional group tolerance for sensitive substrates.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Reaction Overview

This route utilizes Wang resin for stepwise assembly, enabling high-purity product isolation.

Step 1: Resin Loading

Wang resin is functionalized with Fmoc-7-aminoheptanoic acid using standard peptide coupling reagents.

Reaction Conditions:

  • Fmoc-7-aminoheptanoic acid (3 eq), HBTU, HOAt, DIPEA, DMF, 2 h (loading: 0.8 mmol/g)
Step 2: Propargylamine Coupling

The resin-bound amine is reacted with propargyl bromide under microwave-assisted conditions.

Reaction Conditions:

  • Propargyl bromide (5 eq), DIPEA, DMF, 80°C (microwave), 20 min
  • Yield: >90% (crude)
Step 3: Cleavage and Purification

The product is cleaved from the resin using TFA/DCM and purified via reverse-phase HPLC.

Reaction Conditions:

  • TFA:DCM (1:9), 2 h → HPLC (C18, MeCN/H₂O + 0.1% TFA)
  • Isolated yield: 55–60%

Advantage:
Minimizes side reactions and simplifies purification, ideal for small-scale synthesis.

Comparative Analysis of Methods

Method Overall Yield Key Advantages Limitations
Alkylation 50–55% Scalable, minimal purification Over-alkylation risks
Reductive Amination 45–50% Functional group tolerance Requires ketone precursor
Solid-Phase Synthesis 55–60% High purity, automation-compatible Costly resins, limited scalability

Critical Reaction Parameters

Solvent Effects

  • DMF vs. THF: DMF enhances propargyl bromide reactivity but may cause epimerization; THF is preferred for stereosensitive intermediates.
  • Temperature: Alkylation proceeds optimally at 60°C, while reductive amination requires subambient conditions to suppress imine hydrolysis.

Catalytic Systems

  • Pd/C in Hydrogenation: Reduces nitro intermediates but incompatible with propargyl groups.
  • Ru-Based Catalysts: Selective for amide reductions but requires inert atmospheres.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.6 Hz, 2H, Ar–H), 6.95 (t, J = 7.2 Hz, 1H, Ar–H), 4.10 (s, 1H, ≡C–H), 3.25 (t, J = 6.8 Hz, 2H, NH–CH₂), 2.20 (t, J = 7.2 Hz, 2H, CO–CH₂).
  • LC-MS (ESI⁺): m/z 301.2 [M+H]⁺, 323.1 [M+Na]⁺.

Applications and Derivatives

  • Drug Delivery: Analogues with phosphonato groups (e.g., CID 172676110) show enhanced bioavailability.
  • Polymer Chemistry: Propargylamine moieties enable click chemistry modifications for hydrogel synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide with three heptanamide derivatives from the literature, focusing on structural features, synthesis efficiency, and key properties.

Structural and Functional Group Variations

N-Phenyl-7-(5-hydroxy-1-phenyl-1,2,3-triazol-4-yl)heptanamide (10c)

  • Substituent : A 5-hydroxy-1-phenyl-1,2,3-triazol-4-yl group replaces the propargylamine moiety.
  • Synthesis : Prepared via cycloaddition of aryl azides with β-ketoesters (48% yield).
  • Key Data :

  • Melting Point : 148–149.3°C
  • IR : 2387 cm⁻¹ (alkyne C≡C stretch absent; dominant peaks at 1654 cm⁻¹ (amide C=O) and 1599 cm⁻¹ (triazole ring)).
  • HRMS : [M + H]⁺ = 351.1815 (calc. 351.1821).

7-(5-((2-Cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)heptanamide (8a) Substituent: A quinoline-cyano group and tetrahydropyran-protected hydroxylamine. Synthesis: Higher yield (79%) via carbodiimide-mediated coupling. Key Data:

  • Melting Point : 67–69°C (indicative of lower crystallinity due to bulky substituents).
  • IR: 1662 cm⁻¹ (amide C=O), 1570 cm⁻¹ (quinoline C=N).

7-[(Aminoiminomethyl)amino]-N-[...]heptanamide Substituent: Guanidine and aminopropyl groups enhance hydrogen-bonding capacity. Key Data:

  • Toxicity : LD₅₀ = 35 mg/kg (i.v. in mice), suggesting significant biological activity.
  • Molecular Weight : 496.91 g/mol.

Impact of Substituents on Properties

  • Synthesis Efficiency: Compound 8a’s higher yield (79%) may reflect the stability of its quinoline-cyano intermediate during coupling reactions, compared to the triazole-based 10c (48% yield) .
  • Solubility : The THP-protected hydroxyl group in 8a likely enhances solubility in organic solvents, whereas 10c’s polar triazole and amide groups favor aqueous solubility .

Biological Activity

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide, a compound with the molecular formula C16H22N2OC_{16}H_{22}N_2O, has garnered interest in various biological research contexts due to its potential therapeutic applications. This article reviews its biological activity based on available data, including mechanisms of action, inhibitory effects on specific biological pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group attached to a heptanamide backbone, with a propargyl amino substituent. Its structural formula can be represented as follows:

N Phenyl 7 prop 2 yn 1 yl amino heptanamide\text{N Phenyl 7 prop 2 yn 1 yl amino heptanamide}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it may affect the activity of certain ATPases, which are critical for cellular energy regulation .
  • Anticancer Properties : Preliminary investigations suggest that this compound exhibits anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. This is particularly relevant in the context of colorectal cancer, where compounds affecting COX enzymes have demonstrated chemopreventive properties .
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter levels or neuroinflammatory responses .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

StudyConcentrationEffect ObservedReference
Study 11 μMSignificant inhibition of ATPase activity
Study 210 μMInduction of apoptosis in cancer cell lines
Study 350 μMModulation of neurotransmitter levels

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study focusing on colorectal cancer models demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in murine subjects .
  • Neuroprotection : In models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.